molecular formula C10H13ClN2O3 B3153280 Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride CAS No. 75584-64-4

Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride

Cat. No.: B3153280
CAS No.: 75584-64-4
M. Wt: 244.67 g/mol
InChI Key: BLPVZFJCXFBMJC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride is a nitrophenyl-substituted carboximidate derivative. Its structure comprises an ethyl ester backbone, a carboximidate group (N-substituted amidine), a 4-nitrophenyl aromatic ring, and a hydrochloride counterion. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal coordination .

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)ethanimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-2-15-10(11)7-8-3-5-9(6-4-8)12(13)14;/h3-6,11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPVZFJCXFBMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(4-nitrophenyl)acetate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the imidate group. Common reagents used in this synthesis include hydrochloric acid and ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidate group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The para-substituted phenyl group is a critical structural feature. Analogs with different substituents exhibit variations in electronic effects (electron-withdrawing vs. electron-donating), solubility, and stability. Key examples include:

Substituent Compound Name Molecular Formula Molecular Weight CAS Number Purity Key Properties
4-Nitro (target) Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride Not explicitly listed Not explicitly listed Not listed N/A High reactivity due to strong electron-withdrawing nitro group; used in coupling reactions.
4-Chloro Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride C₁₁H₁₃Cl₂NO 268.56 142682-69-7 95% Moderate electron-withdrawing effect; enhanced stability compared to nitro analogs .
3,4-Dichloro Ethyl 2-(3,4-dichlorophenyl)ethanecarboximidate hydrochloride C₁₀H₁₂Cl₃NO 268.56 22793-42-6 95% Increased steric hindrance; potential for selective binding in receptor studies .
2-Methoxy Ethyl 2-(2-methoxyphenyl)ethanecarboximidate hydrochloride C₁₂H₁₆ClNO₂ 265.71 37852-42-9 95% Electron-donating methoxy group improves solubility in polar solvents .
3-Trifluoromethyl Ethyl 2-[3-(trifluoromethyl)phenyl]ethanecarboximidate hydrochloride C₁₁H₁₂ClF₃NO 289.67 921606-29-3 N/A Strong electron-withdrawing CF₃ group enhances metabolic stability in drug design .
Key Observations:
  • Electron-Withdrawing Groups (NO₂, Cl, CF₃): These substituents increase electrophilicity, making the carboximidate group more reactive in nucleophilic substitution or coupling reactions. For example, the nitro group in the target compound facilitates reactions with amines or thiols in peptide synthesis .
  • Electron-Donating Groups (OCH₃): Methoxy-substituted analogs exhibit lower reactivity but improved solubility, which is advantageous in aqueous-phase reactions .
  • Steric Effects: Dichloro-substituted derivatives (e.g., 3,4-dichloro) show reduced reaction rates in sterically demanding environments, as observed in catalytic processes .

Hydrochloride Salt vs. Free Base

The hydrochloride salt form enhances water solubility and crystallinity compared to the free base. For instance:

  • Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride (CAS 43002-67-1) has a molecular weight of 249.74 and is used in hydrophobic interaction studies due to its aromatic naphthyl group .

Biological Activity

Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride (CAS No. 75584-64-4) is an organic compound notable for its diverse applications in chemistry and biology. Its unique structure, characterized by a nitrophenyl group, allows it to engage in various biochemical interactions, making it a subject of interest in research related to enzyme mechanisms and potential therapeutic applications.

This compound is synthesized through the reaction of ethyl 2-(4-nitrophenyl)acetate with an amine under acidic conditions, typically using hydrochloric acid as a catalyst. This synthesis results in the formation of the imidate group, which is crucial for its biological activity. The compound can undergo several reactions including oxidation, reduction, and nucleophilic substitution, which further enhances its versatility in chemical applications.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on target molecules. The nitrophenyl group can facilitate electron transfer reactions, influencing the activity of various enzymes and proteins. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Enzyme Interactions

This compound has been evaluated for its effects on enzyme activity. Research indicates that it can serve as a substrate or inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that derivatives of nitrophenyl compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission .

Table 1: Enzyme Inhibition Data

CompoundEnzyme TargetInhibition TypeIC50 (µM)
Ethyl 2-(4-nitrophenyl)ethanecarboximidateAcetylcholinesteraseCompetitive12.5
4-NitrophenolAcetylcholinesteraseNon-competitive15.0

Therapeutic Potential

The compound has been investigated for its potential therapeutic properties, particularly in drug development. Its ability to interact with biological targets suggests possible applications in treating neurological disorders due to its influence on neurotransmitter systems. Additionally, research has indicated that compounds with similar structures exhibit anticancer properties, suggesting that this compound may also have potential in oncology .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of nitrophenyl derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through modulation of apoptotic pathways.
  • Anticancer Activity : In another study, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed significant cytotoxicity against breast and colon cancer cells, highlighting the compound's potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(4-nitrophenyl)ethanecarboximidate hydrochloride

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